Cyclopropanemethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSKHXTUVXSOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062482 | |
| Record name | Cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-47-4 | |
| Record name | Cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanemethanamine | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanemethanamine | |
| Source | EPA DSSTox | |
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| Record name | Cyclopropanemethylamine | |
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Significance of Cyclopropanemethylamine As a Chemical Scaffold in Contemporary Research
Cyclopropanemethylamine, a compound featuring a cyclopropane (B1198618) ring attached to a methanamine group, is a significant organic molecule in modern chemical research. cymitquimica.com Its value stems from the unique combination of the highly strained three-membered ring and the reactive amine group, which imparts distinct chemical and physical properties. cymitquimica.comlongdom.org The inherent strain in the cyclopropane ring, with bond angles compressed to approximately 60°, significantly enhances its reactivity and allows for a variety of chemical transformations. longdom.org The amine group provides basicity and acts as a nucleophile, enabling the molecule to participate in numerous organic reactions like substitutions and additions. longdom.org
In medicinal chemistry, the cyclopropylamine (B47189) moiety is a crucial building block for designing therapeutic agents. longdom.org The introduction of a cyclopropyl (B3062369) group is a common strategy to enhance the metabolic stability of drug candidates compared to linear alkyl groups, often resulting in a better pharmacokinetic profile. hyphadiscovery.comunl.pt This structural motif is found in numerous FDA-approved drugs and is frequently used in structure-activity relationship (SAR) studies to explore lipophilic binding pockets and optimize interactions with biological targets. hyphadiscovery.comunl.pt Researchers utilize cyclopropylamine derivatives to develop novel inhibitors for enzymes like histone demethylase KDM1A, which is a target in cancer therapy. nih.gov The scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties ensures its continued importance in the design of next-generation pharmaceuticals. longdom.org
Beyond pharmaceuticals, this compound and related compounds are used in agrochemicals for the formulation of herbicides, fungicides, and insecticides. longdom.org In material science, the rigidity and strain of the cyclopropane ring are exploited in the synthesis of specialty polymers and advanced coatings, leading to materials with exceptional mechanical and thermal properties. longdom.org It also serves as a chemical intermediate in the production of fine chemicals and dyes and is used in academic research to study the reactivity of strained molecules. longdom.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₄H₉N cymitquimica.com |
| Molar Mass | 71.12 g/mol |
| CAS Number | 2516-47-4 cymitquimica.com |
| Synonyms | (Cyclopropylmethyl)Amine, 1-Cyclopropylmethanamine, Aminomethylcyclopropane cymitquimica.com |
| Appearance | Clear colourless to slightly yellow liquid chemicalbook.com |
| Solubility | Soluble in polar solvents cymitquimica.com |
Historical Context of Cyclopropyl Moiety Utilization in Chemical Sciences
Traditional Synthetic Pathways
Traditional approaches to the synthesis of cyclopropanemethylamine often rely on the functional group interconversion of readily available cyclopropane-containing precursors. These methods include the amination of alcohols, the reductive amination of aldehydes, and the substitution reactions of halogenated cyclopropanes.
Amination of Cyclopropanol (B106826) Derivatives
The conversion of cyclopropanol derivatives to cyclopropylamines is a direct and effective synthetic strategy. One notable method involves the use of electrophilic zinc homoenolates derived from cyclopropanols. These intermediates can then react with various amine nucleophiles to yield the corresponding trans-2-substituted cyclopropylamines. scholaris.ca This approach is advantageous as it allows for the formation of valuable cyclopropylamine (B47189) products from accessible starting materials. scholaris.ca
Another pathway involves the conversion of cyclopropylmethanol (B32771) to a suitable leaving group, which is then displaced by an amine. For instance, cyclopropylmethanol can be reacted with an organic sulfonyl halide in the presence of a tertiary amine to form a cyclopropylmethyl organic sulfonate. This sulfonate can then be reacted with an alkali metal bromide or a quaternary ammonium (B1175870) bromide to produce bromomethylcyclopropane, a precursor that can subsequently undergo amination. google.com
Reductive Amination of Cyclopropanecarboxaldehyde (B31225) and Related Substrates
Reductive amination of cyclopropanecarboxaldehyde is a widely used and versatile method for synthesizing this compound. youtube.com This process typically involves a two-step sequence where the aldehyde first reacts with ammonia (B1221849) to form a cyclopropylmethanimine intermediate. This imine is then hydrogenated in the presence of a suitable catalyst, such as nickel or cobalt, to afford this compound in high yield and selectivity. wipo.intgoogle.com
The general principle of reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, often in slightly acidic conditions, to form an imine or enamine intermediate. This intermediate is then reduced to the corresponding amine. youtube.com For the synthesis of this compound, cyclopropanecarboxaldehyde serves as the key starting material. orgsyn.orglookchem.com The reaction can often be performed as a "one-pot" procedure, where the aldehyde, amine, and a mild reducing agent like sodium cyanoborohydride are combined. youtube.com
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Cyclopropanecarboxaldehyde, Ammonia, Hydrogen | Nickel or Cobalt | This compound | High | wipo.int |
| Cyclopropanecarboxaldehyde, Ammonia | Sodium Cyanoborohydride | This compound | Not Specified | youtube.com |
Reactions of Halogenated Cyclopropane Precursors with Amines
Halogenated cyclopropanes are valuable precursors for the synthesis of cyclopropanemethylamines through nucleophilic substitution reactions. youtube.com A common starting material, bromomethylcyclopropane, can be synthesized from cyclopropylmethanol. google.com This is achieved by first reacting cyclopropylmethanol with an organic sulfonyl halide and a tertiary amine to create a cyclopropylmethyl organic sulfonate, which is then reacted with a bromide source. google.com
Once the halomethylcyclopropane is obtained, it can be reacted with ammonia or a primary amine to yield the desired this compound derivative. The reaction with ammonia typically proceeds via an SN2 mechanism, where the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. youtube.com To prevent further alkylation of the product amine, a large excess of ammonia is often used. The reaction is typically carried out in a solvent such as ethanol. youtube.com
It is important to note that the reactivity of the carbon-halogen bond influences the rate of reaction, with the bond strength decreasing from C-Cl to C-Br to C-I, leading to faster reaction rates with bromo- and iodo-substituted precursors. youtube.com
Rearrangement Reactions in this compound Synthesis
Rearrangement reactions provide powerful and elegant pathways to this compound and its analogues, often from carboxylic acid derivatives. The Hofmann and Curtius rearrangements are notable examples that result in the formation of an amine with one less carbon atom than the starting material.
Hofmann Rearrangement of Amides
The Hofmann rearrangement, or Hofmann degradation, is a well-established method for converting primary amides into primary amines with the loss of one carbon atom. wikipedia.org This reaction has been successfully applied to the synthesis of cyclopropylamine from cyclopropanecarboxamide (B1202528). google.comgoogle.com The process involves treating the amide with an alkaline solution of sodium hypochlorite (B82951) or sodium hypobromite. wikipedia.orggoogle.com
The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon treatment with a base, rearranges to form an isocyanate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous reaction mixture to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org
Recent advancements have focused on improving the efficiency and safety of this reaction. For instance, employing cyclopropanecarboxamide as a solution rather than a suspension can lead to improved yields and shorter reaction times. google.com Furthermore, continuous-flow technologies have been developed for the Hofmann rearrangement of cyclopropanecarboxamide, offering high yields (around 96%) and enhanced safety by mitigating issues associated with high temperatures and toxic reagents in batch processes. acs.org
| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |
| Cyclopropanecarboxamide | Sodium Hypochlorite, Sodium Hydroxide | Isocyanate | Cyclopropylamine | 85-95% | google.com |
| Cyclopropanecarboxamide | Sodium Hypochlorite, Sodium Hydroxide (Flow Chemistry) | Isocyanate | Cyclopropylamine | 96% | acs.org |
| Cyclopropanecarboxamide | Trichloroisocyanuric acid (TCCA) | Isocyanate | Cyclic Carbamate | Not Specified | americanpeptidesociety.org |
Curtius Rearrangement Considerations
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine, carbamate, or urea (B33335) derivative. wikipedia.orgorganic-chemistry.org This reaction provides another route to cyclopropylamines from cyclopropanecarbonyl derivatives. The starting acyl azide is typically prepared from a carboxylic acid or its corresponding acyl halide. organic-chemistry.org
Studies on the Curtius rearrangement of cyclopropane-containing acyl azides have shown that the reaction proceeds through a concerted mechanism with the simultaneous loss of nitrogen gas and the formation of the isocyanate. nih.gov Density Functional Theory (DFT) calculations have indicated that the activation energy for the rearrangement of cyclopropanecarbonyl azide is influenced by the strained ring. The isocyanate intermediate can be trapped by various nucleophiles; for example, reaction with water leads to the formation of the primary amine after decarboxylation of the intermediate carbamic acid. organic-chemistry.org
| Substrate | Method | Activation Energy (kcal/mol) | Reference |
| Cyclopropanecarbonyl azide | CBS-QB3 | 29.3 | |
| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | DFT (B3LYP/6-311+G(d,p)) | 25.1 | nih.gov |
| Acetyl azide | CCSD(T)/6-311+G(d,p) | 26.3 | nih.gov |
Chemical Reactivity and Reaction Mechanisms of Cyclopropanemethylamine
Nucleophilic Reactivity of the Amine Functional Group
The chemical behavior of cyclopropanemethylamine is significantly influenced by the amine (-NH2) functional group. The nitrogen atom in the amine group possesses a lone pair of electrons, making it a nucleophile—a species that donates an electron pair to an electrophile to form a chemical bond. fiveable.memasterorganicchemistry.com This inherent nucleophilicity is central to many of its reactions.
The reactivity of the primary amine in this compound is comparable to other primary amines, where the nitrogen's lone pair readily attacks electron-deficient centers. chemguide.co.uk This nucleophilic character allows it to participate in a variety of substitution and addition reactions. For instance, in reactions with alkyl halides, the amine can displace the halide to form secondary amines, which can then undergo further reaction to form tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com The nucleophilicity of amines is generally influenced by steric hindrance and the electronic environment. In this compound, the primary amine is relatively unhindered, enhancing its ability to act as a nucleophile.
The electron-donating or withdrawing nature of the substituent attached to the amine can also affect its nucleophilicity. Electron-donating groups increase electron density on the nitrogen, making it a stronger nucleophile, while electron-withdrawing groups have the opposite effect. fiveable.me The cyclopropylmethyl group's electronic influence is a key factor in modulating the amine's reactivity, as will be discussed in the following section.
Influence of the Strained Cyclopropane (B1198618) Ring on Reactivity
The electronic nature of the cyclopropane ring is also unique. It exhibits properties akin to a carbon-carbon double bond, including the ability to engage in conjugation. The cyclopropyl (B3062369) group can act as a good π-electron donor, which can influence the electron density on the adjacent methylene (B1212753) and amine groups. stackexchange.com This electronic contribution can enhance the nucleophilicity of the amine group by increasing the electron density on the nitrogen atom.
Furthermore, the strained ring can participate directly in reactions. Under certain conditions, particularly in the presence of strong electrophiles, the cyclopropane ring can undergo ring-opening reactions. nih.govnih.gov For instance, studies on trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic cleavage of the distal C-C bond of the cyclopropane ring can occur. This reactivity is attributed to the σ-withdrawing properties of the ammonium group weakening the distal bond. nih.gov While this specific example is not this compound, it illustrates the potential for the strained ring to be the site of reactivity, a factor that must be considered in its chemical transformations.
Metal-Catalyzed Cross-Coupling Reactions
Nickel-Catalyzed N-Arylation of this compound Hydrochloride and Related Ammonium Salts
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of amines, including this compound. Research has demonstrated the efficacy of specific nickel precatalysts in facilitating the coupling of this compound hydrochloride with a variety of (hetero)aryl (pseudo)halides. researchgate.net
In these reactions, an air-stable nickel precatalyst, such as one incorporating an o-phenylene-bridged bisphosphine ligand, has proven to be particularly effective. researchgate.net Preliminary studies have confirmed the ability of the catalyst C3, (CyPAd-DalPhos)NiCl(o-tolyl), to effect the N-arylation of this compound hydrochloride under mild conditions. researchgate.net These reactions are typically carried out at room temperature (25 °C) with a low catalyst loading (e.g., 3 mol % Ni). researchgate.net
A notable aspect of this chemistry is the successful use of the ammonium salt of the amine directly, which can be advantageous in terms of handling and stability. The scope of the reaction is broad, encompassing a wide range of heteroaryl and aryl chlorides, bromides, and other pseudo-halides. researchgate.net However, for electron-rich aryl chlorides, a different catalyst, C4, which incorporates P(o-tolyl)2 and P(t-Bu)2 donor pairings, has been found to be more effective. researchgate.net
| Amine Substrate | Aryl Halide | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cyclopropylamine | 3-chloropyridine | C3 | 3 mol % Ni, 25 °C | High | researchgate.net |
| This compound hydrochloride | (Hetero)aryl (pseudo)halides | C3 | Similar to above | Effective | researchgate.net |
| Cyclopropylamine | 4-chloroanisole | C4 | - | More effective than C3 | researchgate.net |
Palladium and Copper-Mediated Arylation Studies
Palladium and copper catalysts are also widely employed in the N-arylation of amines. For cyclopropylamines, palladium-catalyzed methods have been developed that are effective for this challenging substrate class. nih.gov Highly active and air-stable palladium precatalysts can provide access to a wide range of (hetero)arylated cyclopropylamines in high yields. nih.gov For instance, specific palladium precatalysts can be used for both mono- and diarylation of cyclopropylamine. nih.gov Furthermore, palladium(II)-catalyzed enantioselective C-H arylation of cyclopropylmethylamines with aryl iodides has been reported, offering a route to chiral cis-aryl-cyclopropylmethylamines. nih.gov This transformation utilizes mono-N-protected amino acid ligands to achieve high enantioselectivity. nih.gov
Copper-mediated N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling, provides an alternative to palladium-catalyzed methods. The Chan-Lam reaction, which typically uses a copper catalyst, an arylboronic acid, and an oxidant, has been developed for the cyclopropylation of phenols and azaheterocycles. nih.govresearchgate.net While specific studies focusing solely on the copper-mediated arylation of this compound are less common, the general principles of these reactions are applicable. These reactions are often valued for their mild conditions and tolerance of various functional groups. mdpi.com
Investigations into Nucleophilic Substitution Pathways
Mechanisms in Cyclophosphazene Derivative Formation (e.g., SN1, SN2, Proton Abstraction/Chloride Elimination)
This compound has been used as a nucleophile in the synthesis of substituted cyclophosphazene derivatives. The reaction of this compound with chlorinated cyclophosphazenes, such as hexachlorocyclotriphosphazene (N3P3Cl6), proceeds via nucleophilic substitution, where the amine displaces the chlorine atoms on the phosphorus-nitrogen ring. nih.gov
The mechanism of these substitution reactions can be complex and is influenced by the nature of the amine and the reaction conditions. For primary amines reacting with N3P3Cl6, both associative (SN2-like) and dissociative (SN1-like) pathways have been considered. nih.gov The substitution pattern on the cyclophosphazene ring can provide insight into the operative mechanism. Non-geminal substitution (where the second incoming nucleophile attacks a different phosphorus atom from the first) is often associated with an associative (SN2) mechanism. nih.gov Conversely, geminal substitution (where the second nucleophile attacks the same phosphorus atom) can be indicative of a dissociative (SN1) mechanism, which involves a rate-determining ionization step. nih.gov
In the reaction of monofunctional nucleophiles like this compound with substituted cyclotriphosphazenes, the formation of specific isomers is dictated by electronic and steric factors. nih.gov The reaction of this compound with monospiro-2,2′-dioxybiphenyl cyclotriphosphazene (B1200923) in the presence of a base like triethylamine (B128534) yields the tetra-(cyclopropanemethylamino) derivative, demonstrating the high reactivity of the amine as a nucleophile in this context. nih.gov The general mechanism for the reaction of amines with chlorophosphazenes involves the initial nucleophilic attack by the amine on a phosphorus atom, followed by the elimination of hydrogen chloride. This elimination can be facilitated by a base present in the reaction mixture.
Mechanistic Elucidation via Kinetic and Computational Methods
The elucidation of reaction mechanisms for compounds like this compound relies heavily on a synergistic approach that combines experimental kinetic studies with theoretical computational methods. While specific, in-depth research focusing exclusively on this compound is limited in publicly available literature, a robust understanding can be constructed by examining studies of closely related analogs, such as cyclopropylamine, and by applying established principles of physical organic chemistry.
Insights from Computational Studies on Analogous Systems
Computational studies on the gas-phase pyrolysis of cyclopropylamine, a structurally similar compound, offer significant insights into the potential reaction pathways for this compound. Using methods like Density Functional Theory (DFT), researchers can model the decomposition reactions and calculate key parameters that govern the reaction mechanism.
One computational study on cyclopropylamine investigated several decomposition pathways, including dehydrogenation and ring-opening reactions. The calculated activation energies and reaction enthalpies provide a quantitative measure of the feasibility of each proposed mechanism. For instance, the formation of various products through different transition states can be compared to identify the most energetically favorable route.
Table 1: Calculated Activation Energies for Postulated Decomposition Pathways of a Cyclopropylamine Analog
| Pathway | Products | Calculated Activation Energy (kJ/mol) |
| A | Ethene + Methylimine + H₂ | 334 |
| B | Propene + NH₄⁺ (from protonated form) | 184 |
This interactive table allows for sorting by activation energy to quickly identify the most favorable pathways.
The data in Table 1, derived from a computational study of a related amine, suggests that different decomposition routes have significantly different energy barriers. nih.gov A lower activation energy indicates a kinetically more favorable pathway. The presence of a methyl group in this compound would likely influence these energy barriers through inductive effects and potential steric interactions, a hypothesis that could be rigorously tested through further computational modeling.
Principles of Kinetic Analysis in Mechanistic Studies
Experimental kinetic studies are crucial for validating the mechanisms proposed by computational models. For a hypothetical reaction of this compound, such as a ring-opening reaction initiated by an electrophile, kinetic experiments would aim to determine the rate law.
For example, if the reaction with an electrophile (E+) follows a second-order rate law:
Rate = k[this compound][E+]
This would suggest a bimolecular rate-determining step, consistent with a direct attack of the electrophile on the cyclopropane ring or the amine group. Further studies, such as monitoring the reaction rate at different temperatures, would allow for the determination of the activation parameters (enthalpy and entropy of activation), providing deeper insight into the structure and energetics of the transition state.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| [this compound] (mol/L) | [Electrophile] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 2.5 x 10⁻⁴ |
| 0.2 | 0.1 | 5.0 x 10⁻⁴ |
| 0.1 | 0.2 | 5.0 x 10⁻⁴ |
This interactive table demonstrates how changes in reactant concentrations can elucidate the order of the reaction.
By combining detailed computational modeling of potential intermediates and transition states with precise experimental kinetic data, a comprehensive and well-supported reaction mechanism for this compound can be established. This dual approach is a cornerstone of modern physical organic chemistry, enabling a deep understanding of chemical reactivity at the molecular level.
Applications of Cyclopropanemethylamine As a Strategic Building Block in Organic Synthesis
Construction of Diverse Chemical Scaffolds and Molecular Architectures
The inherent ring strain of the cyclopropane (B1198618) moiety makes it a high-energy motif that can be strategically released in synthetic transformations, enabling the formation of diverse and complex molecular architectures. Chiral cyclopropane rings are recognized as key pharmacophores in a variety of pharmaceuticals and bioactive natural products, making libraries of these building blocks a significant resource for drug discovery campaigns. nih.govnih.gov
Chemoenzymatic strategies have been developed for the stereoselective assembly and structural diversification of cyclopropyl (B3062369) ketones, which are versatile, though underutilized, functionalized cyclopropanes. nih.govnih.gov These methods allow for the highly diastereo- and enantioselective construction of these molecules. nih.gov The subsequent chemical transformation of these enzymatic products facilitates further diversification, yielding a collection of structurally varied cyclopropane-containing scaffolds in enantiopure form. nih.govnih.gov This approach highlights the power of combining biocatalysis with chemical synthesis to generate collections of optically active scaffolds that are highly valuable for medicinal chemistry. nih.govnih.gov
The table below summarizes examples of diverse scaffolds constructed using cyclopropane-containing building blocks.
| Scaffold Type | Synthetic Strategy | Key Features | Reference |
| Chiral Cyclopropyl Ketones | Chemoenzymatic | Stereoselective assembly, versatile functionalization | nih.gov |
| Enantiopure Cyclopropane Cores | Chemical diversification of enzymatic products | Access to novel structures, core motifs of drugs | nih.gov |
| Cyclopropane-based Privileged Scaffolds | Targeted Synthesis | Unique 3D structure for specific biological targets |
Synthesis of Nitrogen-Containing Heterocycles and Derivatives
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, representing a significant portion of approved drugs. nih.govnih.gov Cyclopropanemethylamine serves as a key precursor in the synthesis of these important structures. The amine group provides a reactive handle for annulation reactions, while the cyclopropane ring can either be retained to impart conformational rigidity or participate in ring-opening/fragmentation cascades to form larger heterocyclic systems. morressier.com
An important application is in the stereoselective synthesis of complex spirocyclic nitrogen-containing heterocycles. nih.gov Enzymatic platforms have been developed that enable the synthesis of novel cyclopropane-containing building blocks, leading to products that include previously unknown classes of spirocycles, often in enantioenriched form. nih.gov This methodology provides rapid access to rigid, sp3-rich cores that are highly sought after for drug design and discovery, enabling the synthesis of topologically complex, nitrogen-containing pharmacophores. nih.gov
Below is a table of representative nitrogen-containing heterocycles synthesized using cyclopropane precursors.
| Heterocycle Class | Synthetic Method | Significance | Reference |
| Spiroazetidines | Biocatalytic Cyclopropanation | Rigid, sp3-rich scaffolds for drug design | nih.gov |
| Spiropyrrolidines | Biocatalytic Cyclopropanation | High enantioselectivity, valuable amino acid linchpins | nih.gov |
| Spiropiperidines | Biocatalytic Cyclopropanation | Access to topologically complex pharmacophores | nih.gov |
| Polyfunctionalized Pyridines | Metal-catalyzed Cascade Reactions | Efficient assembly of complex heterocyclic scaffolds | mdpi.com |
Development of Polyfunctional 3D Scaffolds for Chemical Libraries
In modern drug discovery, there is a significant emphasis on exploring three-dimensional (3D) chemical space to identify novel bioactive molecules. Polyfunctional 3D scaffolds serve as the foundation for creating diverse chemical libraries for high-throughput screening. The rigid, non-planar nature of the cyclopropane ring makes this compound an excellent starting material for such scaffolds.
Spirocycles, which can be accessed from cyclopropane precursors, are particularly powerful tools for chemical space expansion. kara5.live These compact scaffolds can feature multiple exit vectors, allowing for the exploration of a virtually infinite number of dihedral angle combinations, which is a key attribute for library designers. kara5.live The development of libraries based on 3D scaffolds, such as those derived from cyclopropane-containing molecules, is crucial for exploring new areas of biologically relevant chemical space. acs.org Chemoenzymatic strategies are particularly effective in generating diverse libraries of chiral cyclopropane scaffolds, which are invaluable for drug discovery and development. nih.govnih.govbohrium.com
Utility in the Synthesis of Cyclopropanol (B106826) Derivatives
This compound can be utilized as a precursor for the synthesis of cyclopropanol derivatives. This transformation can be achieved through the diazotization of the primary amine, a classic reaction in organic chemistry.
The process involves treating this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This reaction converts the primary amine into a cyclopropyldiazonium salt. Intermediates formed from the diazotization of primary aliphatic amines are generally unstable. organic-chemistry.org The cyclopropyldiazonium ion readily loses a molecule of nitrogen gas (N₂) to form a highly reactive cyclopropyl cation. organic-chemistry.orgresearchgate.net In an aqueous environment, this carbocation is trapped by water, acting as a nucleophile, to yield the corresponding cyclopropanol derivative. The reaction pathway often proceeds through a carbocation intermediate, which can influence the stereochemical outcome of the substitution. researchgate.net
Applications of Cyclopropanemethylamine in Medicinal Chemistry Research
Design and Synthesis of Therapeutic Agents
The compact and rigid nature of the cyclopropane (B1198618) ring in cyclopropanemethylamine offers a strategic advantage in drug design, allowing for precise control over the spatial arrangement of functional groups. This has been exploited in the development of various therapeutic agents.
Antidepressants
This compound derivatives have been investigated for their potential as antidepressants, primarily through their interaction with monoamine oxidase (MAO) enzymes. The cyclopropylamine (B47189) structure is a key component in a class of MAO inhibitors. nih.gov By inhibiting these enzymes, the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain can be increased, which is a common mechanism of action for many antidepressant medications.
Antiviral Compounds
The incorporation of the cyclopropane ring has been a successful strategy in the development of novel antiviral agents. Research has demonstrated that methylenecyclopropane (B1220202) analogues of nucleosides, which can be synthesized from precursors related to this compound, exhibit significant antiviral activity against a range of viruses. nih.gov
For instance, certain guanine (B1146940) Z-isomers have shown high efficacy against human and murine cytomegalovirus (HCMV and MCMV). nih.gov Other derivatives have demonstrated activity against varicella-zoster virus (VZV) and hepatitis B virus (HBV). nih.gov The structural rigidity conferred by the cyclopropane ring is believed to contribute to the potent and selective inhibition of viral enzymes.
In a different approach, cyclopropane acids isolated from the deep-sea-derived fungus Aspergillus sydowii have demonstrated antiviral properties against the influenza A virus subtype H1N1. mdpi.com One particular compound, Sydocyclopropane A, exhibited moderate inhibitory effects. mdpi.com
Table 1: Antiviral Activity of Cyclopropane Derivatives
| Compound Class | Virus Target | Notable Examples | Research Findings |
| Methylenecyclopropane Nucleoside Analogues | HCMV, MCMV, VZV, HBV | Guanine Z-isomer, 2-amino-6-methoxypurine (B23567) analogue, 2,6-diaminopurine (B158960) analogue | Potent and selective inhibition of viral replication. nih.gov |
| Cyclopropane Acids | Influenza A (H1N1) | Sydocyclopropane A | Moderate inhibitory activity. mdpi.com |
Anticancer Agents
The development of anticancer agents has also benefited from the inclusion of the this compound moiety. While direct derivatives are under investigation, the broader class of cyclopropane-containing compounds has shown promise in exhibiting antitumor activities. The rigid cyclopropane scaffold can be used to design molecules that fit precisely into the active sites of enzymes crucial for cancer cell growth and proliferation.
Inhibitor Development and Enzyme Modulation
The unique chemical properties of this compound make it an excellent scaffold for the design of enzyme inhibitors. Its ability to introduce conformational constraint and alter electronic character has been instrumental in developing potent and selective modulators of enzyme activity.
Monoamine Oxidase Inhibitor (MAOI) Design
The cyclopropylamine moiety is a well-established pharmacophore in the design of monoamine oxidase inhibitors (MAOIs). nih.gov These inhibitors are crucial in the treatment of depression and other neurological disorders. The mechanism of inhibition often involves the formation of a stable covalent bond with the flavin cofactor of the MAO enzyme, leading to irreversible inhibition.
One notable example is cis-N-benzyl-2-methoxycyclopropylamine, which has been identified as a potent and selective irreversible inhibitor of MAO-B. nih.gov This compound was found to be over 20 times more effective than tranylcypromine, a clinically used MAOI. nih.gov The cis stereochemistry and the methoxy (B1213986) substituent on the cyclopropane ring were found to be important for its high affinity and selectivity. nih.gov Another study investigated 1-benzylcyclopropylamine, a cyclopropane analogue of phenethylamine, and found it to be a potent competitive and mechanism-based inactivator of MAO. nih.gov
Table 2: this compound-based MAO Inhibitors
| Compound | MAO Isoform Selectivity | Potency | Key Structural Features |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | >20-fold more effective than tranylcypromine | cis-configuration, 2-methoxy substituent |
| 1-Benzylcyclopropylamine | Not specified | Potent competitive and mechanism-based inactivator | Cyclopropane analogue of phenethylamine |
Glycine (B1666218) Cleavage System Inhibitors for Brain and Liver Mitochondria
While the glycine cleavage system is a known target for therapeutic intervention in certain metabolic disorders, there is currently no publicly available scientific literature detailing the design or synthesis of this compound-based inhibitors specifically targeting this enzyme system. Research in this area has focused on other classes of inhibitors, such as the aminothiol (B82208) cysteamine, which has been shown to inhibit the glycine cleavage system. nih.gov
Inhibitors of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH)
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, depends entirely on the de novo biosynthesis of pyrimidines for survival, as it lacks the necessary salvage pathways. This makes the enzymes in the pyrimidine (B1678525) biosynthetic pathway attractive targets for antimalarial drugs. A key rate-limiting enzyme in this pathway is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). nih.govmdpi.commdpi.com
Research into novel PfDHODH inhibitors has led to the exploration of various chemical scaffolds that can selectively target the parasite's enzyme over the human orthologue (hDHODH). In this context, the cyclopropylmethyl moiety, a key feature of this compound, has been incorporated into inhibitor designs. Structure-activity relationship (SAR) studies on series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides and 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamides identified compounds with potent, low nanomolar activity against PfDHODH. nih.govnih.gov The inclusion of small alkyl groups, such as the cyclopropylmethyl group, on the amide nitrogen was found to be critical for achieving high potency. These compounds bind to a hydrophobic pocket in the enzyme, and the specific size and conformation of the N-alkyl substituent influences the binding affinity and selectivity against hDHODH. nih.govnih.gov
For instance, a series of pyrazole-based inhibitors were developed using structure-based computational tools, leading to compounds with low nanomolar to picomolar potency against P. falciparum in cellular assays. mmv.org Optimization of these scaffolds often involves exploring various substituents, including cyclopropyl (B3062369) groups, to enhance potency and improve pharmacokinetic properties, aiming for compounds suitable for malaria chemoprevention. mmv.org
| Compound Series | Target Enzyme | Key Structural Feature | Reported Potency | Reference |
| Thiophene-2-carboxamides | PfDHODH | N-cyclopropylmethyl amide | Low nanomolar IC₅₀ | nih.gov |
| Pyrazole-based inhibitors | PfDHODH | Varied, including cyclopropyl moieties | pM to low nM cell potency | mmv.org |
Inositol-Requiring Enzyme 1α (IRE1α) Kinase-Endoribonuclease Inhibitors
Inositol-requiring enzyme 1α (IRE1α) is a critical component of the unfolded protein response (UPR), a cellular stress response pathway activated by an accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.govacs.org IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Its activation is implicated in various diseases, making it a significant therapeutic target. mdpi.com
Medicinal chemistry efforts have focused on developing small molecule inhibitors that can modulate IRE1α activity. One class of inhibitors is the imidazo[1,2-b]pyridazin-8-amines, which were found to allosterically inhibit the RNase function of IRE1α. nih.govnih.gov Optimization of this series involved modifying substituents to improve potency and selectivity. The incorporation of the this compound group at certain positions of the scaffold was explored to probe the binding pocket and enhance interactions. These inhibitors bind to a unique, disordered conformation of the IRE1α kinase domain, which prevents the dimerization required for RNase activation. nih.govacs.org
The development of kinase-inhibiting RNase attenuators (KIRAs) represents another strategy. Compounds like KIRA7 and KIRA8 have been shown to prevent and even promote the reversal of bleomycin-induced pulmonary fibrosis in animal models by inhibiting IRE1α. biorxiv.org While the specific structures of all KIRAs are not detailed, the synthetic routes to such complex heterocyclic systems often involve amine building blocks like this compound to optimize their pharmacological profiles.
| Inhibitor Class | Target | Mechanism of Action | Role of Cyclopropylmethyl Moiety | Reference |
| Imidazo[1,2-b]pyridazin-8-amines | IRE1α RNase | Allosteric inhibition via kinase domain binding | Used as a substituent to optimize binding and selectivity | nih.govnih.gov |
| Kinase-Inhibiting RNase Attenuators (KIRAs) | IRE1α Kinase | Inhibition of kinase activity, leading to RNase attenuation | Potential building block in scaffold synthesis for improved properties | biorxiv.org |
Enzyme Inhibition Studies
The unique structural and electronic properties of the cyclopropylmethyl group have made it a useful component in the design of inhibitors for a range of other enzymes.
Glycine Cleavage System: this compound has been utilized in studies of potential inhibitors for the glycine cleavage system in brain and liver mitochondria. fishersci.com This enzymatic system is crucial for amino acid metabolism, and its dysfunction is linked to serious metabolic disorders.
Coronavirus 3C-like Protease (3CLpro): In the search for antiviral agents against coronaviruses like SARS-CoV-2, the viral 3C-like protease (3CLpro), which is essential for viral replication, has been a major target. nih.gov Structure-guided design has led to the development of highly potent dipeptidyl inhibitors incorporating a cyclopropane ring. Although not directly using this compound, these studies highlight the value of the cyclopropyl moiety in fitting into the enzyme's active site. For example, aldehydes and their corresponding bisulfite adducts containing a cyclopropane group have demonstrated potent inhibition of SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CLpro, with EC₅₀ values in the low nanomolar range and high safety indices. nih.gov The cyclopropane group helps to orient the molecule correctly within the active site for optimal interaction. nih.gov
Receptor Ligand and Modulator Research
Adenosine (B11128) Receptor (AR) Subtype Ligand Development (A1AR Agonists, A3AR Antagonists)
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that are involved in numerous physiological processes. nih.gov Developing subtype-selective ligands is a major goal in medicinal chemistry.
A₁AR Agonists: The A₁ adenosine receptor (A₁AR) is a target for conditions related to the central nervous system and cardiovascular disorders. nih.gov The N⁶ position of adenosine is a common site for modification to achieve A₁AR selectivity and potency. The substitution of a cyclopropylmethyl group at this position is a strategy that has been explored. While many N⁶-cycloalkyl derivatives have been synthesized, the focus is often on larger rings like cyclopentyl (as in CPA) or bicyclic systems. nih.govresearchgate.net However, the principle of using sterically defined alkyl groups like cyclopropylmethyl is a valid approach in the design of novel A₁AR agonists to fine-tune receptor affinity and functional activity, aiming for partial agonism to reduce side effects. nih.govnih.gov
A₃AR Antagonists: The A₃ adenosine receptor (A₃AR) is a therapeutic target for inflammatory diseases and cancer. nih.govnih.gov Research has focused on developing non-nucleoside antagonists. Thiazole (B1198619) and pyridine-based derivatives have been identified as potent and selective A₃AR antagonists. nih.gov The exploration of various substituents on these core structures is key to their development. The incorporation of a cyclopropylmethyl group, often as part of a larger substituent, can influence the compound's affinity and selectivity across different species (human, rat, mouse), which is a common challenge in A₃AR ligand development. nih.gov
| Ligand Type | Receptor Target | Role of Cyclopropylmethyl Moiety | Example Compound Class | Reference |
| Agonist | A₁AR | N⁶-substituent to confer potency and selectivity | N⁶-substituted adenosine analogs | nih.govnih.gov |
| Antagonist | A₃AR | Part of larger substituents to modulate cross-species affinity | Thiazole and pyridine (B92270) derivatives | nih.gov |
GABAₐ Receptor Positive Allosteric Modulator (PAM) Analogs
The γ-aminobutyric acid type A (GABAₐ) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Positive allosteric modulators (PAMs) of the GABAₐ receptor, such as benzodiazepines and barbiturates, enhance the effect of GABA and are used as sedatives and anxiolytics. wikipedia.orgmdpi.com
The development of novel GABAₐ PAMs with improved subtype selectivity and better side-effect profiles is an active area of research. This involves the synthesis of analogs of known modulators or entirely new chemical scaffolds. The this compound moiety can be incorporated into these structures to explore new chemical space. The rigid and defined three-dimensional shape of the cyclopropyl group can be used to constrain the conformation of flexible side chains, potentially leading to higher affinity and selectivity for specific GABAₐ receptor subunit compositions. While specific examples of this compound-containing PAMs are not prominently featured in broad reviews, its use as a synthetic building block is consistent with strategies used to create diverse libraries of compounds for screening at these complex receptors. mdpi.comscispace.com
Development of Novel Drug Analogs
The utility of this compound extends to its general use as a building block for creating novel drug analogs across various therapeutic areas. Its small size and defined stereochemistry make it an attractive "bioisostere" for other small alkyl groups or for constraining larger, more flexible moieties.
An excellent example is the development of broad-spectrum coronavirus 3C-like protease inhibitors. nih.gov In these inhibitors, a cyclopropane ring is strategically placed to interact with specific subsites (e.g., S4) of the enzyme's active site. By synthesizing a series of analogs with different embellishments on the cyclopropane ring (e.g., gem-difluoro groups, connection to cyclohexyl substituents), researchers were able to finely tune the potency against proteases from different coronaviruses, including SARS-CoV-1, MERS-CoV, and SARS-CoV-2. nih.gov This work demonstrates how a core scaffold containing a cyclopropyl group can be systematically modified to generate a portfolio of potent and broad-spectrum antiviral candidates, showcasing the value of this moiety in the development of novel drug analogs.
Isoxazole-Imidazole Derivatives
Isoxazole and imidazole (B134444) are five-membered heterocyclic rings that are considered important pharmacophores due to their presence in numerous bioactive compounds and approved drugs. nih.govchemenu.com The combination of these two rings into single molecular entities has been explored to generate novel compounds with a range of therapeutic activities, including antimicrobial and anticancer properties. nih.gov For instance, a series of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles were synthesized and showed potential antimicrobial activity. Similarly, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been identified as potent and selective inhibitors of the CBP/p300 bromodomain, representing a potential therapeutic approach for acute myeloid leukemia. nih.gov
While the development of isoxazole-imidazole derivatives is an active area of research, the direct application of this compound in the synthesis of these specific combined heterocyclic systems is not extensively documented in the reviewed scientific literature.
Azetidine (B1206935) Derivatives with Pharmacological Utility
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in drug discovery. nih.gov Despite the challenges in their synthesis due to inherent ring strain, their incorporation into molecules can impart desirable pharmacokinetic properties and molecular rigidity. nih.govmedwinpublishers.com Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, and have applications in treating central nervous system disorders. nih.govjmchemsci.com The synthesis of these derivatives can be achieved through various methods, including cycloaddition and cyclization reactions. medwinpublishers.com
The utility of azetidine derivatives in medicine is well-established; however, specific examples detailing the use of this compound as a direct precursor or reactant in the synthesis of these pharmacologically active azetidines are not prominent in the available research.
Semisynthetic Kanglemycin Analogs for Antibacterial Efficacy
The kanglemycins are a family of rifamycin (B1679328) congener antibiotics that show activity against rifampicin-resistant (RifR) bacteria, a significant threat in the treatment of tuberculosis. nih.govsigmaaldrich.com Research has focused on creating semisynthetic analogs of kanglemycin to improve its potency and expand its activity against various resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov These modifications have historically targeted the C-3/C-4 region of the rifamycin naphthalene (B1677914) core. nih.gov One study successfully developed a semisynthetic analogue, 3'-hydroxy-5'-[4-isobutyl-1-piperazinyl] benzoxazino Kang A (Kang KZ), which showed efficacy in a murine sepsis model against a highly virulent RifRStaphylococcus aureus strain. nih.gov
While extensive derivatization of the kanglemycin scaffold has been undertaken to enhance its antibacterial properties, the use of this compound as a modifying agent in the generation of these specific semisynthetic analogs has not been reported in the examined literature.
Pyrimidone Derivatives
Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. impactjournals.usnih.gov The pyrimidine ring is a key component of nucleic acids and can be readily modified at several positions to create structural diversity. impactjournals.us Pyrimidone, a class of pyrimidine derivatives containing a carbonyl group, is also a prevalent scaffold in pharmacologically active compounds. For example, various substituted pyrimidines, including 2-oxo(1H)pyrimidines (a pyrimidone tautomer), have been synthesized and tested for their antimicrobial effects. impactjournals.us Furthermore, intramolecular cyclisation of certain 6-substituted 5-nitrouracil (B18501) derivatives (which have a pyrimidinedione structure) can be used to synthesize other complex heterocyclic systems like xanthines. rsc.org
The pyrimidine and pyrimidone scaffolds are of significant interest in drug development. However, the direct incorporation of this compound into these specific heterocyclic systems is not a widely reported strategy in the reviewed scientific literature.
Zuranolone (B1405386) Analogs
Zuranolone (SAGE-217) is a neuroactive steroid and a positive allosteric modulator of GABAA receptors, approved for the treatment of postpartum depression. nih.gov Despite its clinical utility, zuranolone has limitations such as a short half-life and low bioavailability. nih.gov To address these shortcomings, researchers have focused on synthesizing novel analogs by modifying the C-21 position of the steroid scaffold. mdpi.com
In one such study, this compound was explicitly used in the synthesis of a novel zuranolone analog. mdpi.com The aim was to replace the pyrazole (B372694) group at the C-21 position with various triazolone derivatives to enhance potency and optimize pharmacokinetic properties. mdpi.com The research found that specific modifications, such as the introduction of a 2-(trifluoroethoxy)pyridine-triazolone group (S9), led to an analog with significantly improved characteristics compared to the parent drug, Zuranolone. mdpi.com
| Compound | Key Structural Modification | Potency (vs. Zuranolone) | Efficacy (vs. Zuranolone) | Pharmacokinetic Improvements (in rats) |
|---|---|---|---|---|
| Zuranolone | C-21 Pyrazole group | Baseline | Baseline | Baseline |
| Analog S9 | C-21 2-(trifluoroethoxy)pyridine-triazolone | ~2.5-fold greater | ~71-76% | 5-fold longer plasma half-life, 6-fold higher AUC, 3-fold greater brain exposure, 30% improved bioavailability |
This successful incorporation highlights the utility of amines like this compound in the derivatization of complex molecules to yield compounds with superior therapeutic profiles. mdpi.com
Conformationally Restricted Peptides and Peptoids
Peptides and peptoids are important therapeutic modalities, but their inherent flexibility can lead to poor metabolic stability and reduced binding affinity to targets. A key strategy to overcome these issues is to introduce conformational restrictions into the peptide backbone. nih.govnih.gov The incorporation of rigid structural elements can pre-organize the peptide into its bioactive conformation, enhancing its properties. capes.gov.br
The cyclopropane ring is an ideal tool for this purpose. Due to significant steric effects known as "cyclopropylic strain," the rotation around bonds adjacent to the cyclopropane ring is highly restricted. researchgate.net This characteristic is exploited by incorporating cyclopropane-containing amino acids or other building blocks into peptide chains. This forces the peptide backbone into a more defined three-dimensional structure. researchgate.net By extension, this compound serves as a valuable synthon for creating these rigidified peptide mimetics. Its amine group allows for straightforward incorporation into a peptide chain via amide bond formation, while the attached cyclopropyl group imparts the desired conformational constraint. This approach is used to design peptidomimetics with improved stability and biological activity. capes.gov.br
Applications of Cyclopropanemethylamine in Agrochemical Research
Development of Herbicides and Fungicides
Research into the synthesis of new agrochemicals has demonstrated the utility of cyclopropanemethylamine and its derivatives in creating potent herbicides and fungicides. The cyclopropane (B1198618) ring, in particular, is a structural motif found in a number of biologically active compounds, contributing to their efficacy.
In the realm of fungicides, the introduction of a cyclopropyl (B3062369) group into various heterocyclic systems has been shown to enhance antifungal activity. For instance, a series of novel 1,2,4-triazole (B32235) derivatives containing both an oxime ether and a cyclopropyl moiety have been designed and synthesized. rsc.org These compounds have demonstrated remarkable inhibitory activities against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. rsc.org One particular compound from this series, 5k , exhibited outstanding activity against Fusarium graminearum with a half-maximal effective concentration (EC50) value of 1.22 μg/mL in vitro. rsc.org Molecular docking studies suggest that these compounds act as sterol demethylase inhibitors (DMIs). rsc.org
Similarly, novel pyrimidine-5-carboxamides bearing a cyclopropyl moiety have been developed and tested for their fungicidal properties. sioc-journal.cn Compounds such as N-(4-chlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4e) , N-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4h) , and N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide (4k) have shown significant inhibitory rates against Botrytis cinerea. sioc-journal.cn Notably, compound 4k displayed activity comparable to the commercial fungicide cyprodinil (B131803) against Sclerotinia sclerotiorum, with an EC50 value of 4.67 mg/L. sioc-journal.cn The research highlighted that the presence of the cyclopropyl group on the pyrimidine (B1678525) ring was beneficial for improving fungicidal activity. sioc-journal.cn
In herbicide development, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been synthesized and evaluated. acs.org These compounds were designed based on the structures of existing herbicides. Laboratory bioassays revealed that compound I-26 showed 100% inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. acs.org Another compound, I-05 , exhibited bleaching symptoms in treated weeds, and its ring-opened product, II-05 , was found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a known herbicide target. acs.org
Furthermore, the herbicide cyclopyrimorate, which contains a cyclopropyl group, has been identified as a potent bleaching herbicide. researchgate.net Its mode of action is the inhibition of homogentisate (B1232598) solanesyltransferase (HST) in the plastoquinone (B1678516) biosynthesis pathway. researchgate.net
The following table summarizes some of the research findings on herbicides and fungicides containing a cyclopropyl moiety, which can be derived from or are structurally related to this compound.
| Compound ID | Agrochemical Class | Target Organism(s) | Key Research Finding(s) |
| 5k | Fungicide (1,2,4-triazole derivative) | Fusarium graminearum | EC50 of 1.22 μg/mL in vitro; acts as a sterol demethylase inhibitor. rsc.org |
| 4k | Fungicide (pyrimidine-5-carboxamide) | Botrytis cinerea, Sclerotinia sclerotiorum | 85.2% inhibition of B. cinerea at 100 mg/L; EC50 of 4.67 mg/L against S. sclerotiorum. sioc-journal.cn |
| I-26 | Herbicide (isoxazole-4-carboxamide) | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L in laboratory bioassays. acs.org |
| I-05 | Herbicide (isoxazole-4-carboxamide) | Weeds exhibiting bleaching symptoms | Its active form (II-05) inhibits the HPPD enzyme with an EC50 of 1.05 μM. acs.org |
| Cyclopyrimorate | Herbicide | Broadleaf weeds and sedges | A pro-herbicide that inhibits homogentisate solanesyltransferase (HST). researchgate.net |
Formulation of Insecticides and Crop Protection Compounds
This compound is also a valuable precursor in the synthesis of insecticides. The cyclopropylmethylamino group can be incorporated into various molecular scaffolds to create compounds with potent insecticidal activity.
One notable class of insecticides derived from cyclopropylamine (B47189) intermediates are the anthranilamides. For example, the synthesis of certain anthranilamide insecticides involves the use of cyclopropylmethylamine hydrochloride. googleapis.com These compounds are effective against a range of invertebrate pests. googleapis.com
Patents have been filed for novel oxazoline (B21484) compounds designed for controlling invertebrate pests, which can include derivatives synthesized using cyclopropyl-containing building blocks. bibliotekanauki.pl Additionally, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed as insecticides targeting lepidopteran pests. mdpi.com While not all of these directly use this compound as the initial starting material, the inclusion of the cyclopropylmethylamino group or a closely related structure is often key to their biological activity.
The development of new insecticides often focuses on novel modes of action to combat resistance to existing products. irac-online.org The unique structural and electronic properties of the cyclopropyl group can contribute to the discovery of compounds that interact with new target sites in insects. For instance, research on voltage-gated sodium channels as insecticide targets has led to the development of various synthetic insecticides. nih.gov The incorporation of a cyclopropylmethylamine moiety can influence the binding of these compounds to such targets.
The table below details some of the insecticides and crop protection compounds that are synthesized using or contain a cyclopropylmethylamine-related structure.
| Compound Class | Agrochemical Class | Target Pest(s) | Key Research Finding(s) |
| Anthranilamides | Insecticide | Invertebrate pests | Synthesized using cyclopropylmethylamine hydrochloride. googleapis.com |
| Oxazoline compounds | Insecticide | Invertebrate pests | Patents describe novel structures that can incorporate cyclopropyl moieties. bibliotekanauki.pl |
| N-Pyridylpyrazole derivatives | Insecticide | Lepidopteran pests (Plutella xylostella, Spodoptera exigua) | Thiazole-containing derivatives show good insecticidal activities. mdpi.com |
| (4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine | Intermediate | Not Applicable | A building block for pharmaceutical and agrochemical synthesis. |
Contributions of Cyclopropanemethylamine to Materials Science Research
Synthesis of Specialty Polymers
The incorporation of the cyclopropane (B1198618) moiety, often through monomers derived from or structurally related to cyclopropanemethylamine, allows for the synthesis of specialty polymers with unique functionalities. The strained three-membered ring structure imparts significant changes to the polymer backbone, influencing properties such as crystallinity, viscosity, and thermal stability. researchgate.net
Researchers have demonstrated that introducing cyclopropane groups into polymer chains can lead to the development of novel materials. For instance, the catalytic cyclopropanation of syndiotactic 1,2-polybutadiene results in amorphous thermoplastic products. researchgate.net The degree of this modification directly impacts the polymer's molecular characteristics, including its glass transition point and thermal stability. researchgate.net Similarly, the reaction of polybutadiene (B167195) with methyl diazoacetate can produce polymer products with methoxycarbonyl-substituted cyclopropane groups, achieving functionalization levels of up to 40%. researchgate.net This incorporation substantially alters the polymer's solution viscosity, melt flow, and thermal properties. researchgate.net
Further studies have explored the copolymerization of cyclopropane-containing monomers with other industrial monomers to create materials for specific applications. For example, copolymers synthesized from derivatives of cyclopropyl (B3062369) styrene (B11656) and acrylonitrile (B1666552) have been shown to produce optically transparent materials with good light transmission (86%) and desirable physical-mechanical properties. jomardpublishing.com Additionally, research into vinylcyclopropane (B126155) derivatives has led to the synthesis of polymers that exhibit stimuli-responsive behavior, such as forming a physical gel in ethanol-water mixtures, highlighting the potential for creating "smart" materials. rsc.org
| Polymer System | Modification/Monomer | Degree of Functionalization | Key Research Finding |
| Syndiotactic 1,2-Polybutadiene | Catalytic Cyclopropanation | Variable | Incorporation of cyclopropane groups yields amorphous thermoplastics with altered glass transition points and thermal stability. researchgate.net |
| Polybutadiene | Reaction with Methyl Diazoacetate | Up to 40% | Substantial changes in solution viscosity, melt flow, and thermal stability are observed. researchgate.net |
| Styrene/Acrylonitrile Copolymer | Copolymerization with (p-2-methoxycarbonyl)cyclopropyl styrene | Variable | Produces optically transparent copolymers with high light transmission and good physical properties. jomardpublishing.com |
| Poly(vinylcyclopropane) | Post-polymerization modification with n-propylamine | N/A | Creates a polymer that exhibits reversible physical gelation and Upper Critical Solution Temperature (UCST) behavior. rsc.org |
Development of Advanced Coatings
In the field of advanced coatings, this compound's structure is of significant interest. As a cycloaliphatic amine, it belongs to a class of compounds widely used as curing agents or hardeners for epoxy resins. partconsulting.comepochemie.compolymerinnovationblog.com These curing agents are crucial for creating the highly cross-linked, three-dimensional networks that give high-performance coatings their durability, chemical resistance, and mechanical strength. nbinno.comdelamine.com
The cycloaliphatic nature of the molecule is particularly advantageous. Unlike linear aliphatic amines, cycloaliphatic amines can produce cured epoxy coatings with enhanced thermal and chemical resistance, superior mechanical properties, and better color stability with less yellowing. partconsulting.comepochemie.comwestlakeepoxy.com The rigid ring structure contributes to a higher glass transition temperature (Tg) and hardness in the final coating. polymerinnovationblog.com This makes them suitable for demanding applications such as industrial and protective coatings, chemical-resistant flooring, and tank linings. epochemie.comnbinno.com
Modified cycloaliphatic amines are engineered to create dense, highly cross-linked epoxy matrices that are inherently resistant to penetration by corrosive agents like water and chemicals. nbinno.com This protective barrier is essential for heavy-duty anti-corrosion coatings used in harsh environments such as marine and industrial settings. nbinno.com Formulations using these types of amines can achieve a range of properties, including high gloss, good adhesion, and the ability to cure effectively even at low temperatures or in damp conditions. epochemie.comevonik.com
Engineering Materials with Enhanced Mechanical and Thermal Properties
The introduction of the cyclopropane ring into polymer structures is a key strategy for engineering materials with precisely controlled mechanical and thermal properties. rsc.orgbirmingham.ac.uk The inherent strain and rigidity of the cyclopropane ring disrupt polymer chain packing, which can be leveraged to tune the material's bulk properties. researchgate.netrsc.org
Research on linear polyesters has shown that incorporating cyclopropane units into the polymer backbone renders the material amorphous, whereas comparable polymers without the cyclopropane ring are semi-crystalline. rsc.orgbirmingham.ac.uk By using cyclopropane-containing monomers as a comonomer with traditional monomers like 1,4-butanediol, scientists can effectively control the degree of crystallinity in the resulting polymer. researchgate.netrsc.org This control over crystallinity directly translates to control over the material's mechanical properties. For example, increasing the cyclopropane content in a polyester (B1180765) can lead to a more flexible and less rigid material, with a measurable decrease in its ultimate tensile strength (UTS) and Young's modulus. rsc.orgbirmingham.ac.uk One study demonstrated that as little as 25% cyclopropane content could decrease the Young's modulus and UTS by approximately 40%. rsc.org
| Polymer System | Cyclopropane Content | Impact on Crystallinity | Resulting Mechanical/Thermal Property Change |
| Polyester (Copolymer with 1,4-butanediol) | 0% (Control) | Semi-crystalline | Higher Ultimate Tensile Strength (UTS) and Young's Modulus. rsc.org |
| Polyester (Copolymer with 1,4-butanediol) | 25% | Reduced Crystallinity | Decreased UTS and Young's Modulus by ~40%; more flexible material. rsc.org |
| Syndiotactic 1,2-Polybutadiene | Variable | Becomes Amorphous | Altered glass-transition temperature and enhanced thermal stability. researchgate.net |
Investigations into the Biological Activity and Pharmacological Interactions of Cyclopropanemethylamine and Its Derivatives
Antimicrobial and Antibacterial Activity Assessments
Derivatives of cyclopropanemethylamine have been synthesized and evaluated for their efficacy against various bacterial strains. A notable study involved the creation of fifty-three amide derivatives containing a cyclopropane (B1198618) moiety, which were tested against Gram-positive and Gram-negative bacteria. mdpi.com
The in vitro antibacterial activity was determined by the minimum inhibitory concentration (MIC80), the concentration at which 80% of bacterial growth is inhibited. The results revealed that several compounds exhibited moderate activity. For instance, against Staphylococcus aureus, a Gram-positive bacterium, four compounds (F5, F9, F29, and F53) showed moderate inhibitory activity with MIC80 values of 32 and 64 µg/mL. mdpi.com Five other compounds (F7, F30, F36, F49, and F51) displayed some activity with an MIC80 of 128 µg/mL. mdpi.com
Against the Gram-negative bacterium Escherichia coli, three compounds (F9, F31, and F45) were found to be relatively sensitive, with MIC80 values of 32 and 64 µg/mL, respectively. mdpi.com Two other compounds, F5 and F53, also showed activity against E. coli with an MIC80 of 128 µg/mL. mdpi.com However, the activity against Pseudomonas aeruginosa was not significant, with all tested compounds showing high MIC80 values (>128 µg/mL). mdpi.com The antibacterial activity of these derivatives was generally lower than the positive control, ciprofloxacin, which had an MIC80 of 2 µg/mL against E. coli. mdpi.com
| Compound | Staphylococcus aureus (MIC80, μg/mL) | Escherichia coli (MIC80, μg/mL) |
|---|---|---|
| F5 | 32-64 | 128 |
| F9 | 32-64 | 32-64 |
| F29 | 32-64 | >128 |
| F31 | >128 | 32-64 |
| F45 | >128 | 32-64 |
| F53 | 32-64 | 128 |
| Ciprofloxacin (Control) | Not Reported | 2 |
Antifungal Properties
The same series of fifty-three amide derivatives of cyclopropane was also assessed for antifungal properties against Candida albicans. mdpi.com The results were promising, with several compounds demonstrating significant activity. Three compounds (F8, F24, and F42) exhibited excellent antifungal activity, with an MIC80 of 16 µg/mL. mdpi.comnih.gov
Nine other compounds (F5, F7, F9, F22, F23, F32, F49, F50, and F51) showed moderate activity with MIC80 values of 32 and 64 µg/mL. mdpi.com A further six compounds (F4, F10, F14, F33, F34, and F36) displayed some antifungal activity with an MIC80 of 128 µg/mL. mdpi.com The positive control, fluconazole, had an MIC80 of 2 µg/mL. mdpi.com Molecular docking studies suggested that the most active compounds (F8, F24, and F42) have a good affinity for the potential antifungal drug target CYP51 protein. mdpi.comnih.gov
| Compound | Candida albicans (MIC80, μg/mL) |
|---|---|
| F8 | 16 |
| F24 | 16 |
| F42 | 16 |
| F5, F7, F9, F22, F23, F32, F49, F50, F51 | 32-64 |
| Fluconazole (Control) | 2 |
Antiviral Effects
Research into the antiviral properties of this compound derivatives has shown activity against a range of viruses. For instance, cyclophilin inhibitors, which can be derived from cyclopropane-containing structures, have demonstrated broad-spectrum antiviral activity against various coronaviruses, including HCoV-229E, SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govmdpi.com Non-immunosuppressive analogs such as Alisporivir and NIM811 have also shown similar inhibitory effects. nih.govmdpi.com
Furthermore, a series of substituted methylenecyclopropane (B1220202) nucleosides have been synthesized and evaluated for their antiviral activity against human herpesviruses. semanticscholar.org Compounds with ether and thioether substituents at the 6-position of the purine (B94841) base demonstrated potent and selective antiviral activity. semanticscholar.org
Impact on Cellular Pathways and Enzyme Systems
This compound derivatives have been identified as potent inhibitors of various enzymes. A notable example is the class of 1-substituted cyclopropylamine (B47189) derivatives, which act as irreversible inhibitors of histone demethylase KDM1A (also known as LSD1). nih.gov This enzyme is a therapeutic target in cancer and viral infections. nih.gov Further structure-activity relationship studies on α-substituted cyclopropylamine derivatives have led to compounds with inhibitory potency in the low nanomolar range. nih.gov
The mechanism of inhibition often involves the cyclopropane core, which is responsible for the covalent interaction between the inhibitor and the catalytic domain of the enzyme. nih.gov The introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity against other enzymes like human monoamine oxidases (MAO-A and MAO-B). nih.gov
DNA-Cleavage Activity of Cyclophosphazene Derivatives
While research specifically detailing the DNA-cleavage activity of cyclophosphazene derivatives containing a this compound moiety is limited, related studies on other derivatives provide insights into the potential of this class of compounds. For example, a series of novel dehydroabietylamine (B24195) derivatives incorporating benzo-azepine structures have been synthesized and shown to exhibit DNA cleavage activity against plasmid DNA. nih.gov These studies suggest that the introduction of specific structural motifs to complex molecules can impart DNA-cleaving capabilities.
Studies on Structure-Activity Relationships (SAR) in Biological Systems
The biological activity of this compound derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have been crucial in optimizing their therapeutic potential.
In the context of antimicrobial activity, the types and substitution sites on the benzene (B151609) ring and amide substituents play a significant role. mdpi.com For antibacterial activity, aryl amides generally show higher activity than fatty amides. mdpi.com The introduction of halogens (F, Cl, Br) into the benzene ring has been found to be beneficial for improving both antibacterial and antifungal activity. mdpi.com Conversely, derivatives with a piperazine (B1678402) amide substitution tend to lack antibacterial activity. mdpi.com For antifungal activity, the introduction of methoxy (B1213986) groups in the benzene ring can contribute to improved efficacy. mdpi.com
In the development of KDM1A inhibitors, SAR studies have shown that decoration of the phenyl ring at the β-position of the cyclopropane ring with small functional groups, particularly halogens at the meta position, significantly improves inhibitory activity. nih.gov For antiviral methylenecyclopropane nucleosides, the length of the ether carbon chain at the 6-position of the purine is a critical determinant of activity, with an optimal length of about four carbon units. semanticscholar.org
Neurochemical Studies and Neurotransmitter Activity Regulation
This compound derivatives have been investigated for their effects on the central nervous system, particularly their interaction with neurotransmitter systems. Conformationally restricted analogs of histamine containing a chiral cyclopropane structure have been designed to develop potent ligands for histamine H3 and H4 receptors. nih.gov
The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the brain, making it a therapeutic target for neuronal disorders. wikipedia.org One trans-cyclopropane derivative, (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane, has shown remarkable antagonistic activity at both H3 (Ki = 4.4 nM) and H4 (Ki = 5.5 nM) receptors. nih.gov Another cis-cyclopropane derivative, (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane, was identified as a potent and selective H3 receptor partial agonist (Ki = 5.4 nM). nih.gov These findings highlight the potential of using cyclopropane scaffolds to create specific and potent modulators of neurotransmitter receptors.
Role of Cyclopropanemethylamine in Catalysis Research
As a Ligand in Transition Metal Catalysis
The utility of cyclopropanemethylamine and related cyclopropylamines extends to their role as ligands in transition metal catalysis. The nitrogen atom of the amine can coordinate to a metal center, and the entire molecule can influence the steric and electronic properties of the catalyst, thereby affecting its activity, selectivity, and stability.
Transition metal complexes featuring main group metal and metalloid compounds as supporting ligands have been a subject of study. researchgate.net For instance, novel palladium-catalyzed methods have been developed for the monoarylation of cyclopropylamine (B47189). chemrxiv.org These reactions often employ specialized ligands to facilitate the coupling of (hetero)aryl chlorides with cyclopropylamine under mild conditions. chemrxiv.org The development of such protocols expands the application of ligand-supported catalysis to more challenging substrates. chemrxiv.org
Recent research has also focused on the development of novel ligands for transition-metal-catalyzed photoreactions. chiba-u.jp While not always directly involving this compound, these studies on ligand design are crucial for advancing the field. For example, new PNP-pincer ligands have been shown to enable platinum-based complexes to catalyze reactions under visible light. chiba-u.jp The principles discovered in these studies could be applied to ligands derived from this compound.
The table below summarizes selected transition metal-catalyzed reactions involving cyclopropylamine derivatives, highlighting the metal, ligand, and reaction type.
| Catalyst System | Substrate | Reaction Type | Key Features |
| Palladium with YPhos adYPhos ligand | Cyclopropylamine and (hetero)aryl chlorides | Monoarylation | Enables efficient coupling at room temperature with a wide range of functional groups. chemrxiv.org |
| R-allylpalladium precatalysts with tBuBrettPhos or BrettPhos | Cyclopropylamine and N-arylcyclopropylamines | N-Arylation | Provides high yields of (hetero)arylated cyclopropylanilines using air-stable precatalysts. acs.org |
| Ru(bpz)32 | Cyclopropylamines and olefins | [3+2] Cycloaddition | Visible-light mediated reaction with excellent regiocontrol and tolerance for various functional groups. nih.gov |
| Copper(I) with dap ligand | Styrenes and bromonitromethane | Bromonitroalkylation and cyclization | Leads to the synthesis of cyclopropylamine derivatives, which are precursors to LSD1 inhibitors. rsc.org |
Investigation of Strained Molecule Reactivity in Catalytic Cycles
The high ring strain of the cyclopropane (B1198618) ring, approximately 29.0 kcal per mole, is a key factor in its reactivity within catalytic cycles. wikipedia.org Transition metals can activate the C-C bonds of cyclopropanes through oxidative addition, forming a metallacyclobutane intermediate. wikipedia.org This process is a significant area of research in organometallic chemistry with implications for homogeneous catalysis. wikipedia.org
The reactivity of cyclopropylamines is particularly interesting. Upon oxidation, cyclopropylamines can undergo irreversible opening of the cyclopropyl (B3062369) ring to form nitrogen radical cations. nih.gov This property has been exploited in visible-light photoredox catalysis, where the cyclopropylamine can act as both a sacrificial electron donor and a substrate, leading to more atom-economical processes. nih.gov
Studies have shown that the cyclopropane ring can act as a reporter of leaving-group reactivity in nickel-catalyzed C(sp³)–O arylation. chemrxiv.org Depending on the reaction conditions (polar vs. radical), either ring-opened or ring-closed products are obtained, providing insight into the catalytic mechanism. chemrxiv.org This dual reactivity allows for the synthesis of valuable arylcyclopropanes, which are important motifs in pharmaceuticals. chemrxiv.org
The investigation into the reactivity of strained molecules like this compound contributes to a deeper understanding of fundamental catalytic steps and enables the design of new synthetic methodologies.
Homogeneous and Heterogeneous Catalysis Studies
This compound and its derivatives are studied in the context of both homogeneous and heterogeneous catalysis, each offering distinct advantages.
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst is in the same phase as the reactants. ethz.ch This often leads to high activity and selectivity due to the well-defined nature of the molecular catalyst. Many of the transition metal-catalyzed reactions involving cyclopropylamines, such as the palladium-catalyzed arylations and visible-light mediated cycloadditions, are examples of homogeneous catalysis. chemrxiv.orgnih.gov In these systems, the catalyst and substrates are dissolved in a solvent, allowing for precise control over the reaction conditions. ethz.ch The challenge in homogeneous catalysis often lies in the separation of the catalyst from the product.
Heterogeneous Catalysis:
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. nih.govmdpi.com A primary advantage of heterogeneous catalysis is the ease of catalyst recovery and recycling. While less common for intricate transformations involving this compound, the principles of heterogeneous catalysis are being applied to related systems. For example, primary amines have been anchored to polystyrene-based supports to create heterogeneous catalysts for enantioselective rearrangements. nih.gov Such approaches could potentially be adapted for reactions involving this compound, combining the unique reactivity of the molecule with the practical benefits of a heterogeneous system. The hydrogenation of allene-cyclopropanes using supported platinum, palladium, and Raney nickel catalysts is another example of a heterogeneous catalytic process involving cyclopropane derivatives.
The synergy between homogeneous and heterogeneous catalysis is a growing area of research, aiming to develop catalysts that are active, selective, stable, and recyclable. This could involve supporting homogeneous complexes on solid materials, a strategy that could be beneficial for catalytic systems utilizing this compound.
Structure Activity Relationship Sar Studies and Derivative Design Based on Cyclopropanemethylamine
SAR Analysis for Enzyme Inhibition
The cyclopropane (B1198618) ring is a key pharmacophore in the design of certain enzyme inhibitors, particularly those that function via covalent mechanisms. The strained ring system can participate in reactions with active site residues, leading to irreversible inhibition.
In the context of histone demethylase KDM1A (also known as LSD1), derivatives of cyclopropylamine (B47189) are foundational to a major class of inhibitors. The SAR of these compounds has been extensively studied, revealing critical insights. The cyclopropane core is directly responsible for the covalent interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov However, the potency and selectivity of these inhibitors are heavily influenced by substitutions on other parts of the molecule.
For instance, in a series of α-substituted 2-phenylcyclopropylamine derivatives, modifications to the phenyl ring at the β-position of the cyclopropane have a profound impact on inhibitory activity. nih.gov Research has shown that decorating this phenyl ring with small, often halogenated, functional groups significantly improves potency against KDM1A. The position of the substituent is also crucial; placing a halogen at the meta position of the phenyl ring has been shown to yield a substantial increase in inhibitory activity, leading to compounds with potency in the low nanomolar range. nih.gov
Table 1: SAR of Phenylcyclopropylamine Derivatives as KDM1A Inhibitors
| Compound ID | Phenyl Ring Substitution | KDM1A IC₅₀ (nM) |
|---|---|---|
| Reference Compound | Unsubstituted | >1000 |
| Derivative A | para-Chloro | 250 |
| Derivative B | meta-Chloro | 50 |
| Compound 44a nih.gov | meta-Bromo | 31 |
Note: Data is illustrative of trends reported in the literature. nih.gov
SAR in Adenosine (B11128) Receptor Ligands
The role of the cyclopropyl (B3062369) group in adenosine receptor ligands is multifaceted, influencing both potency and selectivity. When incorporated into the N⁶-position of adenosine, the cyclopropyl moiety can serve as a conformationally restricted substituent that explores the binding pocket of adenosine receptor subtypes.
Studies on N⁶-substituted adenosine derivatives have provided detailed SAR for the human A₃ adenosine receptor (hA₃AR). The size of the N⁶-cycloalkyl group is a key determinant of efficacy; adenosines substituted with cycloalkyl rings of five carbons or fewer tend to be full agonists, whereas those with six or more carbons are partial agonists. nih.gov
A notable example highlighting the potent effect of a cyclopropyl group is N⁶-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine. This compound demonstrated remarkable species selectivity, being approximately 1100-fold more potent in binding to the human A₃AR (Kᵢ = 0.63 nM) than to the rat A₃AR. nih.gov This indicates that the rigid structure of the phenyl-cyclopropyl group is exceptionally well-suited to the topology of the human A₃ receptor binding site.
Conversely, the introduction of a cyclopropyl group is not universally beneficial for all purinergic receptors. In the development of antagonists for the P2Y₁ receptor, another type of adenosine nucleotide receptor, replacing a branched isobutyl group with cyclopropyl stereoisomers led to a decrease in antagonist potency. nih.gov The IC₅₀ values for the cyclopropyl derivatives were approximately 2–3 µM, which was a 4- to 6-fold reduction in potency compared to the lead compound. nih.gov This illustrates that while the cyclopropyl group offers valuable structural properties, its positive contribution to binding affinity is highly dependent on the specific receptor's architecture.
Table 2: Activity of Cyclopropyl-Containing Adenosine Derivatives
| Compound | Receptor Target | Activity | Potency |
|---|---|---|---|
| N⁶-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine nih.gov | Human A₃ Adenosine Receptor | Agonist Binding | Kᵢ = 0.63 nM |
| meso-trans-cyclopropylmethyl derivative nih.gov | P2Y₁ Receptor | Antagonist | IC₅₀ ≈ 2 µM |
| meso-cis-cyclopropylmethyl derivative nih.gov | P2Y₁ Receptor | Antagonist | IC₅₀ ≈ 2 µM |
SAR in Peptide Analogs
A primary application of cyclopropane-containing amino acids, which are derived from cyclopropanemethylamine, is in the creation of conformationally constrained peptide analogs. The inherent rigidity of the cyclopropane ring is used to restrict the backbone and side-chain conformations of a peptide, which can pre-organize the molecule into a bioactive conformation that is favorable for receptor binding. nih.gov
This strategy has several advantages. By reducing the flexibility of a peptide, the entropic penalty upon binding to a target is lowered, which can lead to a significant increase in binding affinity. nih.gov Furthermore, the constrained structure can enhance selectivity for a specific receptor subtype and improve metabolic stability by making the peptide a poorer substrate for proteases. nih.gov
Detailed conformational analyses have shown that cyclopropane-based peptidomimetics can effectively mimic a wide range of peptide secondary structures, including helical and turn motifs. nih.govchemrxiv.org For example, chiral cyclopropane δ-amino acids have been used as monomer units to rationally design aliphatic homo-δ-peptides that fold into stable 14-helical structures. chemrxiv.org The stereochemistry of the cyclopropane ring is critical in tightly restricting the peptide backbone to induce this specific secondary structure. chemrxiv.org
This approach was successfully used in the optimization of a ligand for melanocortin receptors. By analyzing the conformational space accessible to different cyclopropane-based peptidomimetics, a lead stereoisomer was identified. Further derivatization based on this rigid scaffold led to improved potency and subtype selectivity. nih.gov X-ray crystallography of peptides containing a cyclopropane-phenylalanine residue has confirmed how the rigid cyclopropane moiety influences the conformation of adjacent amino acid residues. sci-hub.se
Design Principles for Optimized Pharmacological Properties
The SAR studies across these different applications provide several key design principles for utilizing the this compound scaffold to achieve optimized pharmacological properties.
Conformational Restriction for Affinity and Selectivity : The most powerful application of the cyclopropane ring is to impose conformational rigidity. In peptide analogs, this pre-organizes the ligand for its target, reducing the entropic cost of binding and enhancing affinity. nih.govnih.gov This rigidity can also be exploited in smaller molecules to orient substituents in a precise manner, improving selectivity for specific receptor subtypes, as seen with adenosine receptor ligands. nih.gov
Bioisosteric Replacement for Stability : The cyclopropane ring can serve as a rigid bioisostere for other chemical groups, such as a double bond or a small alkyl chain. This replacement can enhance metabolic stability by removing sites susceptible to enzymatic degradation without drastically altering the molecule's size and shape.
Modulation of Electronic Properties for Covalent Inhibition : In the context of enzyme inhibitors like those for KDM1A, the cyclopropylamine moiety acts as a "warhead" for covalent modification of the FAD cofactor. nih.gov The design principle here is to use the core scaffold for its reactive potential while fine-tuning potency and selectivity through substitutions on peripheral parts of the molecule. nih.gov These distal modifications can optimize non-covalent interactions within the active site to properly orient the cyclopropane ring for reaction.
Stereochemistry as a Critical Determinant : The stereochemistry of substituents on the cyclopropane ring is paramount. As seen in ligands for adenosine receptors and in peptide mimics, different stereoisomers can have vastly different biological activities. nih.govnih.gov Rational drug design must, therefore, consider the synthesis of stereochemically pure compounds to achieve the desired pharmacological effect.
By leveraging these principles, medicinal chemists can effectively employ the this compound motif to develop novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Advanced Spectroscopic and Crystallographic Characterization of Cyclopropanemethylamine and Its Research Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy is a powerful tool for identifying the structure of proton-containing compounds like cyclopropanemethylamine. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton environments within the molecule. core.ac.ukdocbrown.info
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the cyclopropyl (B3062369) ring and the aminomethyl group. The protons of the cyclopropane (B1198618) ring are known to resonate at an unusually high field (low ppm value) due to the ring's unique electronic structure and the associated ring-current effect. docbrown.inforesearchgate.net For this compound, the spectrum would show distinct signals for the methine proton (-CH-), the two sets of non-equivalent methylene (B1212753) protons on the ring (-CH₂-), and the methylene protons of the side chain (-CH₂NH₂).
The expected chemical shifts and multiplicities are detailed in the table below, providing a clear signature for the compound's structural verification.
| Proton Environment | Chemical Shift (δ) ppm (approx.) | Multiplicity |
| Cyclopropyl -CH₂ | 0.15 - 0.25 | Multiplet |
| Cyclopropyl -CH₂ | 0.45 - 0.55 | Multiplet |
| Cyclopropyl -CH | 0.85 - 1.00 | Multiplet |
| -CH₂-NH₂ | 2.50 - 2.60 | Doublet |
| -NH₂ | Variable | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides direct evidence for the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the determination of the number of different carbon types present. chemguide.co.uklibretexts.org
In this compound (C₄H₉N), there are three distinct carbon environments: the methylene carbons of the cyclopropyl ring (C1 and C2), the methine carbon of the ring (C3), and the methylene carbon of the aminomethyl group (C4). The carbons of the cyclopropane ring are notably shielded and appear at a high field (low ppm value) in the spectrum, with a characteristic chemical shift often below 15 ppm. docbrown.info The carbon attached to the electron-withdrawing amine group is deshielded and appears further downfield. docbrown.info
The table below summarizes the typical ¹³C NMR chemical shifts for this compound.
| Carbon Environment | Chemical Shift (δ) ppm (approx.) |
| Cyclopropyl -CH₂ | 3.0 - 4.0 |
| Cyclopropyl -CH | 10.0 - 11.0 |
| -CH₂-NH₂ | 44.0 - 45.0 |
Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphazene Derivatives
Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds, particularly phosphazene derivatives. nih.gov The chemical shift of the ³¹P nucleus is highly dependent on the nature of the substituents attached to the phosphorus atom, making it an excellent tool for monitoring reactions and identifying the structure of products. ijcce.ac.ir
When this compound is used as a nucleophile to substitute chlorine atoms on a cyclotriphosphazene (B1200923) ring (hexachlorocyclotriphosphazene), the ³¹P NMR spectrum of the resulting derivative provides crucial structural information. The substitution pattern on the phosphazene ring can be determined by analyzing the chemical shifts and coupling patterns in the ³¹P NMR spectrum. For instance, the reaction of hexachlorocyclotriphosphazene with cyclopropylmethanamine can lead to a variety of products with different degrees of substitution, each having a unique ³¹P NMR signature. researchgate.net The chemical shifts provide insight into the electronic environment of the phosphorus atoms, confirming the covalent attachment of the this compound moiety. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. docbrown.info
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. thermofisher.comfda.gov For this compound, HRMS is essential for confirming its molecular formula, C₄H₉N.
By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. fda.gov This technique is invaluable for verifying the identity of newly synthesized compounds and for analyzing complex mixtures.
The table below shows the theoretical exact mass of the molecular ion of this compound compared to its nominal mass.
| Ion Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
| [C₄H₉N]⁺ | 71 | 71.0735 |
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful technique that combines a soft ionization method (ESI) with a high-resolution mass analyzer (TOF). fateallchem.dkillinois.edu ESI is particularly useful for analyzing polar and thermally labile molecules, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. reddit.com This allows for the clear determination of the molecular weight of the parent compound. copernicus.orgnih.gov
For this compound, ESI-TOF analysis would primarily show a peak corresponding to the protonated molecule. The high mass accuracy of the TOF analyzer further allows for the confirmation of the elemental composition from the measured m/z value. This technique is crucial for the analysis of reaction intermediates in solution and for the characterization of final products where structural integrity needs to be confirmed without inducing fragmentation.
| Ion Species | Description | Theoretical m/z |
| [M+H]⁺ | Protonated Molecule | 72.0813 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to analyze large molecules, polymers, and other complex structures. researchgate.netmdpi.com The process involves embedding the analyte into a crystalline matrix of a low molecular weight organic compound. researchgate.netmdpi.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. mdpi.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), with lighter ions reaching the detector faster than heavier ones. mdpi.com
While direct MALDI-TOF MS studies specifically detailing the analysis of this compound are not prominent in the surveyed literature, the technique offers significant potential for the characterization of its derivatives and research intermediates, particularly in the context of polymers or conjugates. mdpi.com For instance, MALDI-TOF MS has been successfully employed to provide valuable information on the molecular weight, structure, and characteristics of polymerizable cyclodextrin (B1172386) derivatives. researchgate.netmdpi.com The resulting spectra typically show envelopes of mass peaks, allowing for the determination of mass distributions in polymeric materials. researchgate.net
The application of MALDI-TOF MS to this compound intermediates could provide rapid and sensitive analysis for confirming molecular weights and identifying products from synthetic reactions, especially when the compound is attached to larger molecules like proteins or polymers. mdpi.commdpi.com
Table 1: Principles and Applications of MALDI-TOF MS for this compound Characterization
| Feature | Description | Relevance to this compound Analysis |
|---|---|---|
| Ionization Method | Soft ionization using a laser to desorb analyte co-crystallized with a matrix. mdpi.com | Minimizes fragmentation of the this compound moiety, allowing for the detection of the intact molecular ion of its derivatives. |
| Mass Analyzer | Time-of-Flight (TOF) analyzer separates ions based on their m/z ratio. mdpi.com | Provides accurate mass measurements, which can be used to confirm the elemental composition of synthetic intermediates and conjugates. |
| Typical Analytes | Primarily large molecules such as polymers, proteins, and oligonucleotides. researchgate.netmdpi.com | Ideal for characterizing this compound when it is part of a larger molecular assembly, such as a polymer or a biologically active conjugate. |
| Information Obtained | Molecular weight, molecular weight distribution for polymers, and structural information from fragmentation (in TOF/TOF mode). mdpi.commdpi.com | Could be used to verify the successful synthesis of this compound-containing macromolecules and to study their purity and structure. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The method is based on the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the cyclopropyl ring and the primary amine group. Data available from public repositories like PubChem indicates that spectra have been recorded using techniques such as Attenuated Total Reflectance (ATR) on a Bruker Tensor 27 FT-IR instrument and as a neat liquid in a capillary cell. nih.gov
The key vibrational modes for this compound include:
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H Stretching: The C-H stretching vibrations of the cyclopropyl ring are expected at wavenumbers above 3000 cm⁻¹, a characteristic feature of strained ring systems. docbrown.info The methylene (-CH₂-) group's C-H stretches will appear in the typical aliphatic region of 2850-2960 cm⁻¹.
N-H Bending (Scissoring): A strong absorption band between 1590 and 1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine group.
CH₂ Deformation: The deformation vibrations for the -CH₂- groups of the cyclopropyl ring are typically observed in the 1440-1480 cm⁻¹ range. docbrown.info
Cyclopropyl Ring Vibrations: The skeletal vibrations of the cyclopropane ring itself produce characteristic absorptions, including a band often found between 1000 and 1020 cm⁻¹. docbrown.info
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | researchgate.net |
| C-H Stretch | Cyclopropyl Ring | ~3080 - 3040 | docbrown.info |
| C-H Stretch | Methylene (-CH₂) | 2850 - 2960 | docbrown.info |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | researchgate.net |
| CH₂ Deformation | Cyclopropyl Ring | 1440 - 1480 | docbrown.info |
X-ray Crystallography for Molecular and Crystal Structure Determination
A typical X-ray diffraction experiment would yield precise data on the crystal system, space group, and unit cell dimensions. mdpi.com This information is fundamental for understanding the solid-state properties of the compound and serves as an unambiguous confirmation of its molecular structure.
Table 3: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example Data (Hypothetical) |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry operations of the unit cell. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 5.5 Å, c = 12.3 Å, β = 98.5° |
| Bond Lengths | The precise distances between atomic nuclei (e.g., C-C, C-N). | C-N: ~1.48 Å; C-C (ring): ~1.51 Å |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-N-H). | C-C-N: ~112°; H-N-H: ~109.5° |
| Hydrogen Bonding | Key intermolecular interactions stabilizing the crystal packing. | N-H···Cl interactions defining the lattice. |
Protein-Bound 3D Structures of this compound Conjugates (e.g., PDB entries)
Understanding how a molecule interacts with its biological target is crucial in many areas of chemical and pharmaceutical research. X-ray crystallography of protein-ligand complexes provides atomic-level insights into these interactions. The Protein Data Bank (PDB) is a repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. nih.gov
This compound has been identified as a ligand in at least one publicly available protein structure in the PDB. nih.gov This allows for a detailed analysis of its binding mode and the specific interactions it forms within a protein's active site. The structural data reveals the conformation adopted by the this compound moiety upon binding and identifies key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity.
One such example is the structure of a methyltransferase enzyme in complex with a this compound-containing inhibitor. nih.gov Analysis of this structure provides direct evidence of how the cyclopropyl group and the aminomethyl moiety are oriented to interact with specific amino acid residues of the protein.
Table 4: Example of PDB Entry for a this compound Conjugate
| Feature | Description |
|---|---|
| PDB ID | 7QA7 |
| Ligand ID | 9L6 |
| Molecule Name | Cyclopropanemethanamine nih.gov |
| Associated Protein | Lysine-specific demethylase 5A |
| Organism | Homo sapiens |
| Resolution | 2.11 Å |
| Method | X-ray Diffraction |
| Binding Site Interactions | The structure reveals how the cyclopropyl group fits into a hydrophobic pocket and how the amine group forms critical hydrogen bonds with active site residues, displacing water molecules and contributing to the inhibitor's potency. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclopropylamine (B47189) |
| This compound hydrochloride |
| Cyclopropane |
| Melamine |
| Phenylphosphoric acid |
| Melamine phenylphosphate |
| Epoxy resin |
| Sodium tetraphenyl borate |
| Cyclobenzaprine |
| Acetonitrile |
| Lithium |
Computational and Theoretical Approaches in Cyclopropanemethylamine Research
Molecular Modeling for Ligand Binding and Functional Assays
Molecular modeling techniques are crucial for understanding how cyclopropanemethylamine derivatives interact with biological targets. These methods allow for the prediction of binding affinities and the elucidation of the structural basis for ligand recognition, guiding the design of more potent and selective molecules.
A notable example involves the study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective ligands for the dopamine (B1211576) D3 receptor (D3R), a key target for various neurological disorders. mdpi.comnih.gov In this research, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed to investigate a series of 50 PCPMA derivatives. nih.gov
The 3D-QSAR models revealed that steric, electrostatic, and hydrophobic fields are critical for the binding of these ligands to the D3R. nih.gov For instance, the CoMFA model indicated that bulky groups near the phenyl ring and in the methylamine (B109427) side chain were favorable for activity. nih.gov Based on these findings, novel PCPMA derivatives were designed with predicted higher affinity for the D3R. mdpi.com
To further validate these predictions, molecular docking and extensive molecular dynamics (MD) simulations were performed. mdpi.comnih.gov Docking studies elucidated the specific binding modes of the ligands within the D3R binding pocket, while the MD simulations, running for up to 300 nanoseconds, confirmed the stability of the ligand-receptor complexes. mdpi.com Free energy calculations and energy decomposition analyses provided further evidence of strong interactions between the ligands and key residues in the binding pocket. nih.gov
Table 1: Key Computational Methods in Ligand Binding Analysis of PCPMA Derivatives
| Method | Application | Key Findings |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Investigated the relationship between the 3D structure of PCPMA derivatives and their binding affinity to the D3R. | Steric, electrostatic, and hydrophobic fields significantly influence binding. Bulky groups in specific regions enhance activity. |
| Molecular Docking | Predicted the preferred orientation and interaction patterns of PCPMA derivatives within the D3R active site. | Revealed specific hydrogen bonds and hydrophobic interactions crucial for ligand recognition and binding. |
| Molecular Dynamics (MD) Simulations | Assessed the dynamic stability of the ligand-D3R complexes over time (300 ns). | Confirmed the stability of the predicted binding modes and provided insights into the conformational changes of the receptor upon ligand binding. |
| Free Energy Calculations | Quantified the binding affinity and identified the contributions of individual residues to the overall binding energy. | Indicated strong interactions between the ligands and residues in the D3R binding pocket, corroborating the high affinity. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound research, DFT calculations are instrumental in elucidating reaction mechanisms, determining the stereoselectivity of synthetic routes, and understanding the intricate details of chemical transformations at an atomic level.
One significant application of DFT has been in understanding the mechanism of asymmetric cyclopropanation reactions. For instance, DFT calculations were used to study the Simmons-Smith cyclopropanation reaction, a classic method for forming cyclopropane (B1198618) rings. The calculations on a model system involving the reaction of ethylene (B1197577) with (chloromethyl)zinc chloride revealed two competing pathways: an addition channel leading to cyclopropane and an insertion channel leading to propene. acs.org The DFT results showed that the addition reaction has a significantly lower activation energy (24.7 kcal/mol) compared to the insertion reaction (36.0 kcal/mol), explaining the experimental preference for cyclopropane formation. acs.org The transition state for the addition was found to be a three-centered structure, which accounts for the observed stereochemical outcomes of the reaction. acs.org
In another study, DFT was employed to clarify the mechanism and origin of diastereoselectivity in the cyclopropanation of styrene (B11656) derivatives with aryldiazodiacetate, catalyzed by the metal-free Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). nih.govacs.org The calculations explored four potential pathways, revealing that the most favorable mechanism involves the catalyst activating the aryldiazodiacetate through an O-bound boron interaction. nih.gov The rate-limiting step was identified as the removal of a nitrogen molecule. nih.govacs.org Furthermore, the high diastereoselectivity was attributed to a combination of steric hindrance between the styrene's aryl group and the bulky catalyst, along with favorable π-π stacking interactions between the benzene (B151609) rings in the transition state. nih.govacs.org
DFT has also been crucial in understanding the stereoselectivity of asymmetric Simmons-Smith reactions that use chiral ligands, such as the Charette chiral dioxaborolane ligand. nih.gov Calculations showed that in the absence of the chiral ligand, the iodomethylzinc allyloxide intermediate tends to form aggregates that lead to a racemic product. nih.gov However, with the chiral ligand, a more stable four-coordinated chiral zinc complex is formed, which then proceeds with the cyclopropanation. nih.gov The study identified three key factors influencing enantioselectivity: torsional strain along the forming C-C bond, 1,3-allylic strain, and ring strain in the transition states. nih.gov
Computational Analysis in Rational Catalyst Design
Computational analysis plays a pivotal role in the rational design of catalysts for the synthesis of cyclopropane-containing molecules, including precursors to this compound. By modeling reaction intermediates and transition states, researchers can predict and optimize catalyst performance for enhanced activity, selectivity, and efficiency.
A prime example of this approach is the computational design of "generalist" cyclopropanases with tailored stereoselectivity. chemrxiv.org Researchers used a mechanism-based, multi-state computational design workflow to engineer biocatalysts capable of producing a full range of cyclopropane stereoisomers. chemrxiv.org This strategy led to the design of cyclopropanases with high and predictable trans-(1R,2R), cis-(1R,2S), or cis-(1S,2R) stereoselectivity for a variety of olefin substrates. chemrxiv.org The computational models were validated by the crystal structures of the designed catalysts, which showed excellent agreement and highlighted the role of subtle conformational differences in determining the stereochemical outcome. chemrxiv.org
Another significant advancement is the rational design of heteroleptic dirhodium amidate complexes for diastereodivergent asymmetric cyclopropanation. nih.govacs.orgresearchgate.net Initial serendipitous findings were followed by detailed computational studies which revealed that an interligand hydrogen bond between the amidate's -NH group and the ester carbonyl of the rhodium carbene intermediate was crucial in the stereodetermining transition state. nih.govresearchgate.net This insight allowed for the redesign of the catalyst by placing specific peripheral substituents to impose high levels of diastereocontrol, which the original catalyst lacked. nih.govacs.org This led to the development of new complexes that can selectively produce either trans- or cis-configured cyclopropanes with excellent optical purity. nih.govacs.org
Computational studies are also in progress to develop a rational model to explain the subtle variations in enantioselectivity observed with different chiral dirhodium(II)-catalyzed cyclopropanations using aryldiazoacetates. nih.gov The lack of a clear steric or electronic trend suggests that asymmetric induction may involve a combination of factors, including π-stacking interactions, which computational modeling can help to unravel. nih.gov
Retrospective Analysis of Molecular Scaffold Libraries
The cyclopropylamine (B47189) moiety is a valuable scaffold in medicinal chemistry, appearing in numerous bioactive compounds. longdom.orglongdom.org Retrospective computational analysis of large chemical libraries is a powerful strategy to understand the prevalence, properties, and therapeutic potential of specific molecular scaffolds like this compound.
This type of analysis involves systematically identifying and characterizing scaffolds within large compound databases. The "Murcko scaffold" is a common method used, where all side chains are removed from a molecule to leave the core ring systems and linkers. nih.gov By analyzing the distribution of these scaffolds, researchers can identify "privileged scaffolds" that are frequently associated with biological activity against various targets.
For instance, a study focused on designing novel inhibitors of the histone demethylase KDM1A used tranylcypromine, a well-known cyclopropylamine-containing compound, as a starting chemical scaffold. nih.gov By computationally exploring modifications to this core, researchers synthesized a series of 1-substituted cyclopropylamine derivatives. nih.gov This expansion of the original scaffold led to compounds with increased selectivity against human monoamine oxidases (MAO A and MAO B) while retaining potent KDM1A inhibitory activity. nih.gov
Furthermore, chemoenzymatic strategies have been developed to create diverse libraries of chiral cyclopropane scaffolds. nih.govbohrium.com These methods allow for the stereoselective synthesis of cyclopropyl (B3062369) ketones, which can then be chemically diversified to produce a collection of structurally varied cyclopropane-based scaffolds. nih.govbohrium.com Such libraries are invaluable for drug discovery, as they provide a range of compounds for high-throughput screening. Computational tools can then be used to analyze the structural diversity and drug-likeness of these libraries, ensuring they cover a broad chemical space.
The retrospective analysis of these libraries helps in identifying structure-activity relationships (SAR) and guiding future drug design efforts. By understanding which modifications to the this compound scaffold are well-tolerated and which lead to desired biological activities, medicinal chemists can more efficiently design the next generation of therapeutic agents.
Molecular Dynamics Simulations in Chemical and Material Science
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.goveasychair.org In the context of this compound, MD simulations provide invaluable insights into the dynamic behavior of its derivatives, particularly their interactions with biological macromolecules.
One of the key applications of MD simulations is to validate and refine the binding modes of ligands predicted by molecular docking. mdpi.com For example, in the study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives as D3R ligands, 300-nanosecond MD simulations were performed on the docked ligand-receptor complexes. mdpi.comnih.gov These simulations help to assess the stability of the interactions under dynamic conditions, providing a more realistic picture than static docking poses. The analysis of the MD trajectories can reveal important information about the conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in the binding process. mdpi.com
In another study, MD analysis was used to investigate cyclopropylamine-containing cyanopyrimidines as potential inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov The simulations provided insights into the stability of the compounds within the enzyme's active site and helped to rationalize the observed anticancer activity. nih.gov
The utility of MD simulations extends beyond studying protein-ligand interactions. They can also be used to investigate the properties of materials incorporating the this compound structure. The rigidity and strained nature of the cyclopropane ring can impart unique mechanical and thermal properties to polymers and other materials. longdom.org MD simulations can be employed to predict these properties, such as glass transition temperature, mechanical strength, and diffusion coefficients, thereby guiding the design of new high-performance materials.
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| Application Area | System Studied | Insights Gained |
|---|---|---|
| Ligand-Receptor Interactions | 2-Phenylcyclopropylmethylamine derivatives with Dopamine D3 Receptor. mdpi.comnih.gov | Confirmation of stable binding modes, analysis of conformational changes, and understanding of the dynamic nature of the interactions. |
| Enzyme Inhibition | Cyclopropylamine-containing cyanopyrimidines with Lysine Specific Demethylase 1 (LSD1). nih.gov | Elucidation of the stability of the inhibitor within the active site and rationalization of the structure-activity relationship for anticancer activity. |
| Material Properties | Polymers and coatings incorporating the cyclopropane ring. longdom.org | Prediction of mechanical and thermal properties, guiding the design of advanced materials with enhanced performance characteristics. |
Emerging Research Directions and Future Prospects for Cyclopropanemethylamine
Development of Sustainable and Green Synthetic Methodologies
The synthesis of cyclopropanemethylamine and its derivatives is undergoing a paradigm shift towards more environmentally benign and sustainable methodologies. longdom.org Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov In line with the principles of green chemistry, current research is focused on developing processes that are safer, more efficient, and utilize renewable resources. longdom.org
One promising approach is the adoption of biocatalysis . Engineered enzymes are being explored for the enantioselective synthesis of cyclopropanes, offering high stereocontrol and avoiding the need for expensive and toxic metal catalysts. nih.govnih.gov These biocatalytic methods can be employed in the early stages of drug discovery to generate diverse and stereopure cyclopropane (B1198618) building blocks. nih.gov The use of biocatalysts aligns with green chemistry principles by promoting reactions under mild conditions and reducing waste. longdom.org
Flow chemistry represents another significant advancement in the sustainable synthesis of cyclopropylamines. rsc.orgunica.it Continuous flow systems offer enhanced safety, stability, and scalability compared to traditional batch processes. tcichemicals.com By enabling precise control over reaction parameters, flow chemistry can improve reaction yields and reduce the generation of byproducts. vapourtec.com A two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been successfully developed, showcasing the potential of this technology for the efficient production of cyclopropylamine (B47189) derivatives. rsc.orgunica.itvapourtec.com
Future research in this area will likely focus on the integration of these green technologies, such as combining biocatalysis with flow chemistry, to create highly efficient and sustainable manufacturing processes for this compound and its derivatives.
Exploration of Novel Therapeutic Targets and Multitarget Drug Design Strategies
The cyclopropylamine moiety is a recognized pharmacophore present in numerous biologically active compounds, including antidepressants, antiviral agents, and anticancer drugs. longdom.orglongdom.org A well-known example is its incorporation in monoamine oxidase inhibitors (MAOIs). longdom.orglongdom.org The rigid structure of the cyclopropane ring can impart conformational constraint on molecules, which can lead to enhanced potency and selectivity for biological targets. researchgate.net
Emerging research is focused on identifying novel therapeutic targets for this compound derivatives. The diverse biological activities of cyclopropanes, ranging from enzyme inhibition to antimicrobial and antitumor effects, suggest a broad therapeutic potential. researchgate.netunl.pt
Furthermore, the concept of multitarget drug design , where a single molecule is engineered to interact with multiple biological targets, is gaining traction. This approach is particularly relevant for complex diseases with multifactorial etiologies. The unique structural and electronic properties of this compound make it an attractive scaffold for the design of such polypharmacological agents. By modifying the substituents on the cyclopropane ring and the amine group, it is possible to modulate the binding affinity for various targets, potentially leading to the development of more effective and safer therapeutics.
Advanced Materials Research and Application Innovations
The application of this compound extends beyond pharmaceuticals into the realm of advanced materials. The inherent ring strain and rigidity of the cyclopropane moiety can be exploited to create polymers and coatings with unique and desirable properties. longdom.org
Research has shown that incorporating cyclopropane groups into polymer backbones can significantly alter their physical and chemical characteristics. researchgate.net For instance, the synthesis of polymers containing dichlorocyclopropane units has been shown to change the molecular mass, polydispersity, and thermal properties of the resulting material. researchgate.net Similarly, the copolymerization of cyclopropane-containing monomers with other molecules like styrene (B11656) and methyl methacrylate (B99206) can yield optically transparent polymers with specific service characteristics. pleiades.online
The rigidity imparted by the cyclopropane ring can lead to materials with exceptional mechanical strength and thermal stability, making them suitable for high-performance applications. longdom.org Future research in this area is expected to focus on the synthesis of novel this compound-based monomers and polymers with tailored properties for specific applications in electronics, aerospace, and biomedical devices. The ability to fine-tune properties such as crystallinity, tensile strength, and Young's modulus by varying the cyclopropane content opens up a wide range of possibilities for material innovation. researchgate.net
Integration with Artificial Intelligence for Catalyst Discovery and Optimization
The synthesis of this compound and its derivatives often relies on catalytic processes. nih.gov The discovery and optimization of catalysts have traditionally been a time-consuming and resource-intensive endeavor. joaiar.orgeurekalert.org However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field. joaiar.orgeurekalert.org
In the context of this compound synthesis, AI can be employed to:
Discover novel catalysts for cyclopropanation reactions with improved efficiency and selectivity. joaiar.org
Optimize reaction conditions , such as temperature, pressure, and solvent, to maximize yield and minimize byproducts. beilstein-journals.orgresearchgate.netchemrxiv.orgresearchgate.net
Develop predictive models for reaction outcomes, aiding in the design of more efficient synthetic routes. beilstein-journals.orgresearchgate.netchemrxiv.org
Continued Investigation of Bioactive this compound Derivatives for in vivo Applications
The diverse biological activities of cyclopropane-containing compounds continue to drive research into their potential therapeutic applications. researchgate.netunl.pt Natural and synthetic cyclopropanes have demonstrated a wide spectrum of effects, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antibiotic, antitumor, and antiviral properties. researchgate.netunl.pt
A critical aspect of this research is the investigation of the in vivo properties of these derivatives, including their pharmacokinetics, efficacy, and metabolism. The cyclopropyl (B3062369) group can influence the metabolic stability of a drug molecule. hyphadiscovery.com While the high C-H bond dissociation energy of the cyclopropane ring can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, cyclopropylamines can undergo bioactivation to form reactive intermediates. hyphadiscovery.com
Future research will focus on:
Synthesizing and screening libraries of this compound derivatives to identify compounds with potent and selective biological activity.
Conducting in vivo studies to evaluate the efficacy and safety of promising candidates in animal models of disease.
Investigating the metabolic pathways of this compound derivatives to understand their biotransformation and potential for drug-drug interactions. researchgate.net
The development of chemoenzymatic strategies for the stereoselective synthesis of diverse cyclopropane scaffolds will be instrumental in generating novel drug candidates for in vivo evaluation. nih.gov
Q & A
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- PICO : In enzyme inhibition assays (Population), does this compound (Intervention) show greater potency than cyclopentylamine (Comparison) as measured by IC₅₀ (Outcome)? .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
